5-Ethyl-1,3,4-oxadiazol-2-OL
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Overview
Description
“5-Ethyl-1,3,4-oxadiazol-2-OL” is a chemical compound with the molecular formula C4H6N2O2 . It is a part of the 1,3,4-oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . These compounds have been demonstrated to be biologically active units in a number of compounds .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Molecular Structure Analysis
The molecular structure of “5-Ethyl-1,3,4-oxadiazol-2-OL” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The exact mass of the compound is 114.042927438 g/mol and its monoisotopic mass is also 114.042927438 g/mol .
Scientific Research Applications
Medicinal Chemistry
1,3,4-Oxadiazoles, including 5-Ethyl-1,3,4-oxadiazol-2-OL, are essential building blocks from the medicinal chemistry viewpoint . They are incorporated in the molecules of several medicines, like fenadiazole, zibotentan, and tiodazosin .
OLEDs
1,3,4-Oxadiazoles have become promising scaffolds for materials science applications, such as Organic Light Emitting Diodes (OLEDs) .
Membranes for High-Pressure Mixed-Gas Separation
These structures are also used in the creation of membranes for high-pressure mixed-gas separation .
Corrosion Inhibitors
1,3,4-Oxadiazoles serve as corrosion inhibitors , providing protection to metals and alloys against corrosion.
Optoelectronic Devices
They are used in the manufacturing of optoelectronic devices , which are devices that source, detect and control light.
Energetic Materials
1,3,4-Oxadiazoles are used in the production of energetic materials , substances with a high amount of stored chemical energy that can be released.
Metal Ion Sensors
They are used in the development of metal ion sensors , devices that detect and respond to the presence of specific metal ions.
Inhibitors of Acetyl- and Butyrylcholinesterase
5-Aryl-1,3,4-oxadiazoles, which could include 5-Ethyl-1,3,4-oxadiazol-2-OL, have been designed as potential inhibitors of Acetyl- and Butyrylcholinesterase . These inhibitors are used to treat conditions like dementias and myasthenia gravis .
Safety And Hazards
Future Directions
The future directions for the research and development of “5-Ethyl-1,3,4-oxadiazol-2-OL” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .
properties
IUPAC Name |
5-ethyl-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOOCOAXYKESPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559442 |
Source
|
Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3,4-oxadiazol-2-OL | |
CAS RN |
37463-36-8 |
Source
|
Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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